![molecular formula C10H4F4N4S B287046 3-Methyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287046.png)
3-Methyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been gaining attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects on normal cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for the study of 3-Methyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an anti-cancer agent and optimize its use in cancer treatment. Another direction is to explore its potential use in materials science and environmental science. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-Methyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,3,4,5-tetrafluoroaniline with 3-methyl-1,2,4-triazole-5-thiol in the presence of a catalyst. The resulting product is then purified through various methods such as column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
3-Methyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of various materials such as polymers and nanomaterials. In environmental science, it has been studied for its potential use as a sensor for detecting heavy metals in water.
Propriétés
Formule moléculaire |
C10H4F4N4S |
|---|---|
Poids moléculaire |
288.23 g/mol |
Nom IUPAC |
3-methyl-6-(2,3,4,5-tetrafluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H4F4N4S/c1-3-15-16-10-18(3)17-9(19-10)4-2-5(11)7(13)8(14)6(4)12/h2H,1H3 |
Clé InChI |
CHZWUXQQGCAKGE-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C(=C3F)F)F)F |
SMILES canonique |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C(=C3F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,3-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286964.png)
![3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286965.png)
![3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286967.png)
![3-(3-Fluorophenyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286968.png)
![6-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286972.png)
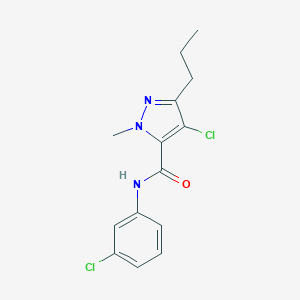
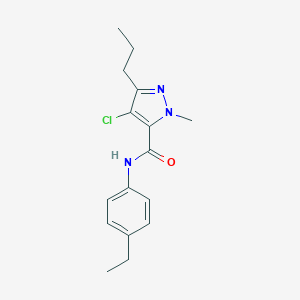
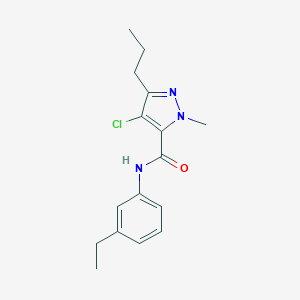
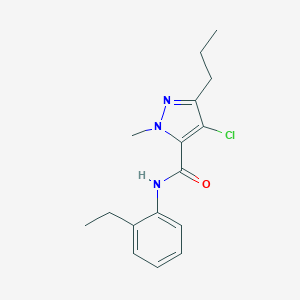
![[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether](/img/structure/B286982.png)

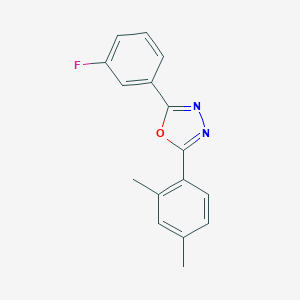
![2-(3-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B286985.png)
![2-(1,5-diphenyl-1H-pyrazol-4-yl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B286986.png)
